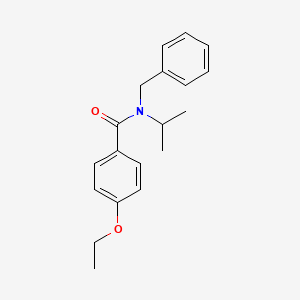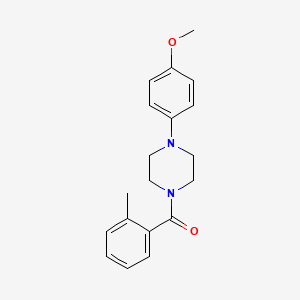![molecular formula C14H18N2O2 B5877423 2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5877423.png)
2-[(cyclohexylcarbonyl)amino]benzamide
Vue d'ensemble
Description
2-[(Cyclohexylcarbonyl)amino]benzamide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol. This compound is also known as N-cyclohexyl-2-benzamidoacetamide or CCBA. It has a molecular weight of 277.38 g/mol and a melting point of 167-169°C.
Mécanisme D'action
The mechanism of action of 2-[(cyclohexylcarbonyl)amino]benzamide involves its ability to bind to the active site of proteases and inhibit their activity. This compound contains a carbonyl group that forms a covalent bond with the active site of the enzyme, thereby preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
2-[(Cyclohexylcarbonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(cyclohexylcarbonyl)amino]benzamide in lab experiments is its ability to selectively inhibit proteases. This compound has also been shown to have low toxicity and good stability, making it suitable for long-term studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-[(cyclohexylcarbonyl)amino]benzamide in scientific research. One area of interest is the development of new protease inhibitors based on the structure of this compound. Another area of interest is the study of the role of proteases in various diseases, such as cancer and Alzheimer's disease. Additionally, this compound may have potential applications in drug development and as a therapeutic agent for the treatment of various diseases.
Applications De Recherche Scientifique
2-[(Cyclohexylcarbonyl)amino]benzamide has been widely used in scientific research as a tool for studying various biological processes. It is commonly used as a protease inhibitor and has been shown to inhibit the activity of several enzymes, including trypsin, chymotrypsin, and elastase. This compound has also been used to study the role of proteases in various diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(cyclohexanecarbonylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXANUDLAGIWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylcarbonylamino)benzamide | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)


![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)

![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)

![2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5877395.png)

![2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide](/img/structure/B5877433.png)

